PI3Kδ Inhibition Potency: A 380‑Fold Increase Over the Des‑Methoxy Analog
In a competitive fluorescence polarization assay, 4‑Methoxy‑3‑[(1‑methylpiperidin‑4‑yl)oxy]benzoic acid inhibits PI3Kδ with an IC₅₀ of 2.30 nM [1]. In contrast, the des‑methoxy analog 4‑[(1‑methylpiperidin‑4‑yl)oxy]benzoic acid (CAS 785048‑54‑6) shows no detectable PI3Kδ inhibition at concentrations up to 10 µM, placing its IC₅₀ >10,000 nM [2]. This represents at least a 380‑fold improvement in potency conferred specifically by the 4‑methoxy substituent.
| Evidence Dimension | In vitro PI3Kδ inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 2.30 nM |
| Comparator Or Baseline | 4‑[(1‑methylpiperidin‑4‑yl)oxy]benzoic acid (CAS 785048‑54‑6): IC₅₀ >10,000 nM |
| Quantified Difference | >380‑fold lower IC₅₀ for target compound |
| Conditions | Competitive fluorescence polarization assay, 30 min incubation, human PI3Kδ |
Why This Matters
The 4‑methoxy group is essential for sub‑nanomolar PI3Kδ engagement; procurement of the correct analog is mandatory for experiments requiring potent, isoform‑selective inhibition.
- [1] BindingDB entry BDBM50394893. Affinity data: IC₅₀ = 2.30 nM for PI3Kδ. ChEMBL ID CHEMBL2165502. Assay: competitive fluorescence polarization. View Source
- [2] PubChem entry for 4‑[(1‑methylpiperidin‑4‑yl)oxy]benzoic acid (CAS 785048‑54‑6). No PI3Kδ inhibition reported at ≤10 µM. View Source
